3-Bromo-5-(o-tolyloxy)pyridine
Description
3-Bromo-5-(o-tolyloxy)pyridine is a brominated pyridine derivative featuring an ortho-methylphenoxy (o-tolyloxy) substituent at the 5-position and a bromine atom at the 3-position. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization, while the o-tolyloxy group introduces steric and electronic effects critical for molecular interactions .
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-bromo-5-(2-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-4-2-3-5-12(9)15-11-6-10(13)7-14-8-11/h2-8H,1H3 |
InChI Key |
HTSDPKXNEFWJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-methylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-bromopyridine and 2-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions to facilitate the coupling process.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to improve yield and reduce costs. One such method involves the bromination of pyridine derivatives using hydrobromic acid and hydrogen peroxide, followed by purification steps to isolate the desired product . This method is advantageous due to its simplicity and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(2-methylphenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various substituted pyridines .
Scientific Research Applications
3-bromo-5-(2-methylphenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Materials Science: The compound is used in the synthesis of organic materials with specific electronic properties, which are useful in the development of organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-methylphenoxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can modulate various cellular pathways, making it a valuable tool in the study of signal transduction and disease mechanisms.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituent type, position, and electronic properties:
*Calculated based on similar analogs.
- Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenoxy in ) increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups like methoxy () improve solubility but reduce electrophilicity.
Physicochemical Properties
- Molecular Weight and Solubility : Bulkier substituents (e.g., 3-bromopropoxy in ) increase molecular weight and reduce aqueous solubility. Methoxy-substituted derivatives () show higher polarity.
- Crystallography : Single-crystal XRD studies of analogs (e.g., ) reveal planar pyridine rings and intermolecular interactions (e.g., π-π stacking) influencing stability.
Key Research Findings
- Steric vs. Electronic Trade-offs : The o-tolyloxy group in 3-bromo-5-(o-tolyloxy)pyridine may limit binding to sterically sensitive targets compared to less hindered analogs like 3-bromo-5-ethoxypyridine ().
- Versatility in Synthesis : Bromine at the 3-position enables diverse derivatization pathways, as seen in antiviral isothiazolo[4,3-b]pyridine synthesis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
